2,5-dichloro-N-(4-fluorobenzyl)benzamide
Description
2,5-Dichloro-N-(4-fluorobenzyl)benzamide is a halogenated benzamide derivative featuring a benzamide core substituted with chlorine atoms at the 2- and 5-positions of the aromatic ring. The amide nitrogen is further functionalized with a 4-fluorobenzyl group. This compound belongs to a broader class of benzamide derivatives, which are often explored for their biological activities, including pesticidal, herbicidal, and pharmaceutical applications. The structural combination of electron-withdrawing chlorine and fluorine substituents likely influences its electronic properties, solubility, and interaction with biological targets.
Properties
IUPAC Name |
2,5-dichloro-N-[(4-fluorophenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO/c15-10-3-6-13(16)12(7-10)14(19)18-8-9-1-4-11(17)5-2-9/h1-7H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWMABPQMNQPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-dichloro-N-(4-fluorobenzyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-fluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
2,5-dichloro-N-(4-fluorobenzyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzamide derivatives with different oxidation states.
Reduction Reactions: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-dichloro-N-(4-fluorobenzyl)benzamide is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4-fluorobenzyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 2,5-dichloro-N-(4-fluorobenzyl)benzamide and analogous compounds:
Key Observations:
- Molecular Weight: The thiazole derivative (MW 394.23) is significantly heavier due to the nitrophenyl-thiazole moiety, which could reduce solubility in polar solvents compared to the target compound .
- Biological Activity: The dimethylpropynyl-substituted analog () is a commercial herbicide, suggesting that the dichlorobenzamide core is critical for pesticidal activity. The fluorobenzyl group in the target compound may modify target specificity or environmental persistence .
Spectral and Physicochemical Properties
- IR Spectroscopy: The absence of C=O bands in triazole derivatives () contrasts with the target compound, which retains the benzamide carbonyl (expected ~1660–1680 cm⁻¹). The fluorobenzyl group may introduce unique C-F stretching bands (~1100–1200 cm⁻¹) .
- NMR Shifts: Electron-withdrawing chlorine and fluorine substituents would deshield nearby protons, causing downfield shifts in ¹H-NMR (e.g., aromatic protons at 2,5-Cl positions: δ ~7.5–8.0 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
